molecular formula C17H22N4O2S B2985125 1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea CAS No. 1797872-51-5

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Cat. No.: B2985125
CAS No.: 1797872-51-5
M. Wt: 346.45
InChI Key: CUDCPHVEXZXAAD-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a complex organic compound that features a combination of methoxyphenyl, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with isocyanates to form the urea linkage. The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors. The piperidine ring is often synthesized via a nucleophilic substitution reaction involving piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring, in particular, is known for its ability to interact with biological macromolecules, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]amine
  • **1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamate

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, while the thiazole and piperidine rings contribute to its bioactivity and stability.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-15-4-2-13(3-5-15)12-19-16(22)20-14-6-9-21(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCPHVEXZXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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